molecular formula C6H5ClF3N3 B8104643 4-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-2-amine

4-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B8104643
M. Wt: 211.57 g/mol
InChI Key: XXRLEJCWJGICPI-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-2-amine is a chemical compound characterized by its pyrimidin-2-amine core structure, with a chlorine atom at the 4th position, a methyl group at the nitrogen atom, and a trifluoromethyl group at the 5th position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps, starting with the appropriate precursors. One common method is the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with methylamine under controlled conditions. The reaction is usually carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrimidines or other heterocyclic compounds.

Scientific Research Applications

Chemistry: In chemistry, 4-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its structural features allow it to bind to specific targets within cells, inhibiting the growth of pathogens or cancer cells.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides

Mechanism of Action

The mechanism by which 4-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-2-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The trifluoromethyl group enhances the binding affinity and selectivity of the compound.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of specific enzymes involved in disease processes.

  • Receptors: Binding to receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

  • 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine

  • Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

  • Sorafenib (4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide)

Uniqueness: 4-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-2-amine stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Its trifluoromethyl group provides unique electronic properties that are not present in other similar compounds.

Properties

IUPAC Name

4-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3N3/c1-11-5-12-2-3(4(7)13-5)6(8,9)10/h2H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRLEJCWJGICPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C(=N1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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